Oxirane, 2-methyl-2-nitro-3-phenyl-

Description

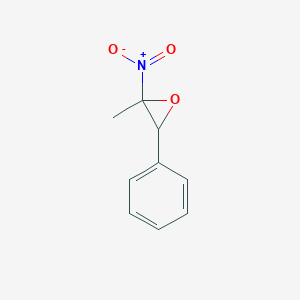

Oxirane (epoxide) derivatives are three-membered cyclic ethers with significant reactivity due to ring strain. This compound’s unique substitution pattern influences its chemical behavior, including ring-opening reactions and stability .

Properties

CAS No. |

22596-45-8 |

|---|---|

Molecular Formula |

C9H9NO3 |

Molecular Weight |

179.17 g/mol |

IUPAC Name |

2-methyl-2-nitro-3-phenyloxirane |

InChI |

InChI=1S/C9H9NO3/c1-9(10(11)12)8(13-9)7-5-3-2-4-6-7/h2-6,8H,1H3 |

InChI Key |

CTRGNPUSQYYAAE-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(O1)C2=CC=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Scientific Research Applications

- Aminolytic Kinetic Resolution: 2-Methyl-2-nitro-3-phenyloxirane has been studied in the context of aminolytic kinetic resolution with aniline, using quantum chemical computations to understand the reaction mechanism . The reaction proceeds via a concerted ring opening/elimination of nitrous acid mechanism .

- Oxa-Pictet–Spengler Reaction: Epoxides, including substituted oxiranes, can be used as aldehyde surrogates in hexafluoroisopropanol (HFIP) to reach densely functionalized isochroman derivatives . For example, 2-methyl-2-phenethyloxirane can undergo ring-opening under certain reaction conditions .

- Aminolytic Kinetic Resolution: The aminolytic kinetic resolution of 2-methyl-2-nitro-3-phenyl oxirane with aniline was investigated using computational methods . The study revealed that the reaction follows a concerted ring opening/elimination of nitrous acid mechanism. The use of Takemoto's catalyst enhances the kinetic resolution of epoxides by forming a ternary complex through H-bonding, π–π, and CH/π interactions, which facilitates the reaction of the (2R,3S)-nitroepoxide while leaving the (2S,3R)-nitroepoxide unreacted .

- Epoxides as Aldehyde Surrogates: Research has explored the reactivity of epoxides with O-nucleophiles in HFIP to synthesize isochroman derivatives . For instance, 2-methyl-2-phenethyloxirane undergoes an unexpected ring-opening, demonstrating the potential of epoxides in generating complex molecules .

Synthesis of Substituted Oxiranes

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Oxiranes

Substituent Effects on Reactivity

The reactivity of oxiranes is governed by substituent electronic and steric effects. Below is a comparative analysis of structurally related compounds:

Key Insight : The nitro group in 2-methyl-2-nitro-3-phenyloxirane makes it more electrophilic than methyl- or phenyl-substituted analogs, but steric hindrance from the phenyl group may limit accessibility to nucleophiles .

Ring-Opening Reactions

- Nitro-substituted oxiranes : The nitro group directs nucleophilic attacks to the less hindered carbon. For example, in 2-methyl-2-nitro-3-phenyloxirane , nucleophiles (e.g., amines, thiols) may preferentially attack the 3-phenyl carbon due to steric shielding at the 2-nitro position .

- Comparison with non-nitro analogs: (S)-2-Methyloxirane undergoes SN2 ring-opening with thiocarbonyl compounds to form 1,3-oxathiolanes, while nitro-substituted derivatives may favor alternative pathways like rearrangements or polymerizations .

Cycloaddition Reactions

Oxiranes participate in [3+2] and [3+3] cycloadditions. The nitro group in 2-methyl-2-nitro-3-phenyloxirane could enhance reactivity with electron-rich dienophiles, though steric effects may limit efficiency compared to smaller epoxides (e.g., ethylene oxide) .

Preparation Methods

Early Methods: Peracid-Mediated Epoxidation

Newman and Angier’s 1970 synthesis marked the first systematic preparation of 2-methyl-2-nitro-3-phenyloxirane. Starting with trans-β-methyl-β-nitrostyrene, they employed peracids like meta-chloroperbenzoic acid (mCPBA) in dichloromethane to achieve epoxidation. This method, however, faced limitations in stereochemical control and scalability due to side reactions under acidic conditions.

Organocatalytic Epoxidation with TBHP/DBU

Tsogoeva’s group (2011) revolutionized the synthesis using tert-butyl hydroperoxide (TBHP) and 1,8-diazabicycloundec-7-ene (DBU) in n-hexane. Key optimizations included:

- Catalyst Loading : 5 mol% DBU.

- Oxidant : 2 equivalents of TBHP.

- Solvent : Non-polar solvents (n-hexane) minimized side reactions.

This protocol achieved 80% yield in methanol with enhanced stereoselectivity, attributed to hydrogen-bonding interactions between DBU and the nitro group.

Synthesis from 1-Phenyl-2-Nitropropene

Ashwell and Jackson’s 1988 Method

Ashwell and Jackson developed a high-yielding route starting from 1-phenyl-2-nitropropene. The reaction utilized hydrogen peroxide in acetic acid, proceeding via a two-step mechanism:

Solvent and Temperature Effects

- Polar Solvents : Methanol improved reaction homogeneity but required lower temperatures (0–5°C) to avoid decomposition.

- Non-Polar Solvents : Hexane provided better regioselectivity but slower kinetics.

Julia et al.’s Thiourea-Catalyzed Epoxidation

Julia and colleagues (1982) introduced a thiourea-catalyzed approach using 1-phenyl-2-nitropropene and molecular oxygen. Key features included:

- Catalyst : Bifunctional thiourea derivatives enabled enantioselective epoxidation.

- Yield : 67% with 85% enantiomeric excess (ee).

- Mechanism : Hydrogen-bond activation of the nitro group and oxygen delivery to the alkene.

Comparative Analysis of Synthetic Methods

Mechanistic Insights and Stereochemical Control

Epoxidation Pathways

Stereoselectivity in Organocatalytic Methods

Tsogoeva’s DBU-mediated method favored the (2S,3R) diastereomer due to steric hindrance from the phenyl group, as confirmed by X-ray crystallography.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.